molecular formula C17H23F3N2O2 B6505732 3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one CAS No. 1421531-13-6

3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one

Cat. No.: B6505732
CAS No.: 1421531-13-6
M. Wt: 344.37 g/mol
InChI Key: HOCJSFDUYCCCIT-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C17H23F3N2O2 and its molecular weight is 344.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.17116247 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)10-15(23)22-8-6-13(7-9-22)24-14-5-4-12(11-21-14)17(18,19)20/h4-5,11,13H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCJSFDUYCCCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The downstream effects of this pathway are dependent on the specific targets and the biological context.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets. Given its role as a CF3-transfer reagent, it can be inferred that the compound may alter the chemical structure of its targets, potentially affecting their function.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at 2-8°C. Furthermore, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemical species. More research is needed to fully understand the influence of environmental factors on the compound’s action.

Biological Activity

3,3-Dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one, a complex organic compound, has garnered attention for its potential biological activities. The presence of the trifluoromethyl group and the piperidine ring structure contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H25F3N2O2C_{18}H_{25}F_3N_2O_2, and it has a molecular weight of approximately 364.4 g/mol. The trifluoromethyl group is known to enhance lipophilicity and binding affinity to biological targets, making it a valuable element in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing for effective modulation of biological pathways. This interaction can lead to significant effects on cellular processes such as enzyme inhibition and receptor binding.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Exhibits potential as an enzyme inhibitor
Antimicrobial Activity Shows promise against Mycobacterium tuberculosis
Cytotoxicity Non-toxic to HEK-293 cells at tested concentrations
Binding Affinity Enhanced due to trifluoromethyl group

Case Studies and Research Findings

  • Antitubercular Activity : A study evaluated various compounds for their anti-tubercular properties against Mycobacterium tuberculosis. Among the tested compounds, those structurally similar to this compound exhibited IC90 values ranging from 3.73 to 40.32 μM, indicating significant activity against the pathogen .
  • Enzyme Interaction Studies : Research has demonstrated that compounds containing the trifluoromethyl group can enhance inhibition potency towards specific enzymes involved in metabolic pathways. For instance, structural modifications similar to those in this compound have shown improved binding interactions with enzymes such as reverse transcriptase .
  • Safety Profile : In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that the compound is non-toxic at concentrations up to 50 μM, suggesting a favorable safety profile for further development .

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